5-((3-fluoro-4-methylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-((3-fluoro-4-methylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: is a synthetic organic compound belonging to the class of pyrido[2,3-d]pyrimidines. This compound is characterized by its complex structure, which includes a fluorinated aromatic amine and a dimethylated pyrido[2,3-d]pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
It can be inferred from similar compounds that they inhibit cdk2, thereby disrupting the cell cycle and inhibiting the growth of cancer cells .
Biochemical Pathways
Given its potential role as a cdk2 inhibitor, it can be inferred that it may affect pathways related to cell cycle regulation .
Result of Action
Similar compounds have shown significant inhibition of the growth of certain cell lines, suggesting potential antiproliferative effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-fluoro-4-methylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Pyrido[2,3-d]pyrimidine Core: : This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a substituted pyridine and a suitable amine, cyclization can be achieved using reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
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Introduction of the Fluorinated Aromatic Amine: : The fluorinated aromatic amine can be introduced via nucleophilic aromatic substitution (S_NAr) reactions. This involves reacting a fluorinated nitrobenzene derivative with a suitable nucleophile, followed by reduction of the nitro group to an amine.
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Final Coupling and Functionalization: : The final step involves coupling the fluorinated aromatic amine with the pyrido[2,3-d]pyrimidine core. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the nitro group (if present in intermediates) using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: The aromatic fluorine can be substituted via nucleophilic aromatic substitution (S_NAr) reactions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or acidic medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Nucleophiles like amines in polar aprotic solvents (e.g., DMF, DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones from methyl groups.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted aromatic compounds with new functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
Industrially, it can be used in the development of new materials with specific properties, such as polymers or coatings that require stability and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
- 5-((3-fluoro-4-chlorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 5-((3-fluoro-4-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Uniqueness
Compared to similar compounds, 5-((3-fluoro-4-methylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom and the methyl group on the aromatic ring can significantly affect its interaction with biological targets and its overall stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-(3-fluoro-4-methylanilino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2/c1-9-4-5-10(8-11(9)17)19-12-6-7-18-14-13(12)15(22)21(3)16(23)20(14)2/h4-8H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTQJFLVBSZNNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C(=NC=C2)N(C(=O)N(C3=O)C)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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